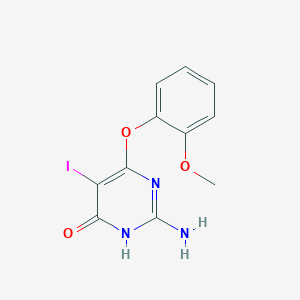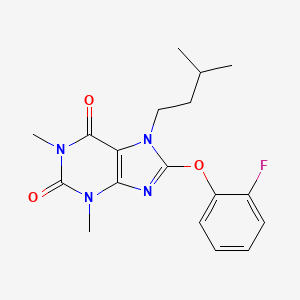
2-(ethylsulfonyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfonyl)-N-methylbenzamide, also known as ESMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ESMBA is a white powder that is soluble in polar solvents and has a molecular weight of 231.3 g/mol.
Applications De Recherche Scientifique
2-(ethylsulfonyl)-N-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. 2-(ethylsulfonyl)-N-methylbenzamide has also been studied for its potential as a scaffold for the development of new antibiotics and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfonyl)-N-methylbenzamide is not fully understood. However, studies have shown that 2-(ethylsulfonyl)-N-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(ethylsulfonyl)-N-methylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)-N-methylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(ethylsulfonyl)-N-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to have antimicrobial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(ethylsulfonyl)-N-methylbenzamide in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to be stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on cells or tissues. However, one limitation of using 2-(ethylsulfonyl)-N-methylbenzamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2-(ethylsulfonyl)-N-methylbenzamide. One area of interest is the development of new drugs based on the structure of 2-(ethylsulfonyl)-N-methylbenzamide. Another area of interest is the study of the effects of 2-(ethylsulfonyl)-N-methylbenzamide on epigenetic regulation, which could lead to the development of new treatments for cancer and other diseases. Additionally, the use of 2-(ethylsulfonyl)-N-methylbenzamide as a scaffold for the development of new materials with specific properties is an area of ongoing research.
Méthodes De Synthèse
2-(ethylsulfonyl)-N-methylbenzamide can be synthesized through a multistep reaction involving the reaction of 2-nitrobenzoyl chloride with methylamine, followed by reduction with sodium borohydride, and finally, sulfonation with ethanesulfonyl chloride. The yield of 2-(ethylsulfonyl)-N-methylbenzamide obtained through this method is typically between 60-70%.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-15(13,14)9-7-5-4-6-8(9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJHJTXJDOBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)


![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)